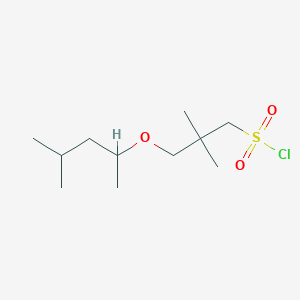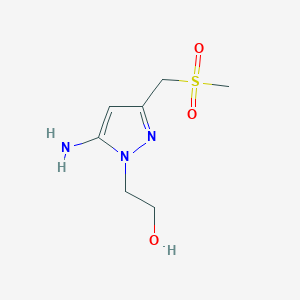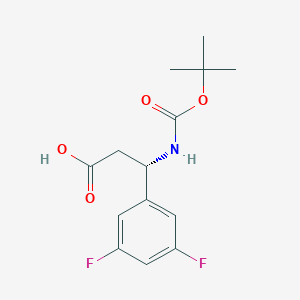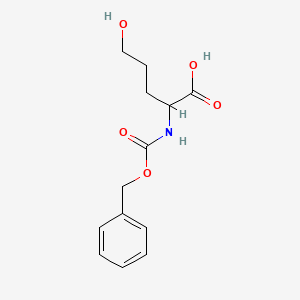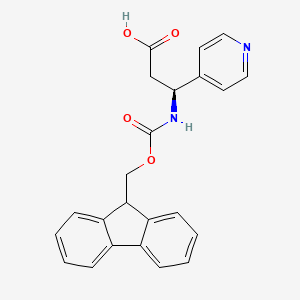![molecular formula C12H15NO B13635468 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole is a heterocyclic compound that features a fused ring system containing both furan and pyrrole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole typically involves multicomponent reactions (MCRs). One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another approach involves the use of a three-component reaction, where a nucleophilic component such as alcohol is replaced with water, resulting in the formation of 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines .
Industrial Production Methods
the principles of green chemistry and step economy are often applied to optimize the synthesis process, reducing the number of steps and the use of hazardous solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for condensation reactions, and palladium (II) mediators for multicomponent reactions . Conditions often involve mild temperatures and the use of environmentally friendly solvents such as water .
Major Products
The major products formed from these reactions include substituted pyrroles and furan derivatives, which can be further functionalized for various applications .
Applications De Recherche Scientifique
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole involves its interaction with molecular targets such as PARP-1. The compound inhibits the activity of PARP-1, leading to the accumulation of DNA damage and the subsequent induction of cell death in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate
- 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
Uniqueness
3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)12-8-13-6-11(12)7-14-9-12/h1-5,11,13H,6-9H2 |
Clé InChI |
SJTCAJXGUVEVBN-UHFFFAOYSA-N |
SMILES canonique |
C1C2COCC2(CN1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
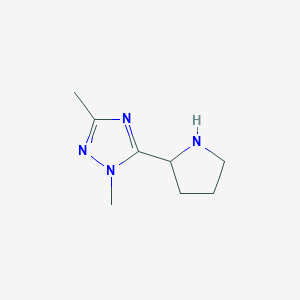
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)




